2-4-dimethylbutyrophenone
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Overview
Description
2-4-Dimethylbutyrophenone is an organic compound with the molecular formula C₁₂H₁₆O It is a member of the aromatic ketones family, characterized by the presence of a phenyl group attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-4-dimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of butyryl chloride with 2,4-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-4-Dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-4-Dimethylbutyrophenone has found applications in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-4-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-4-Dimethylbutyrophenone can be compared with other similar compounds, such as:
2,2-Dimethylbutyrophenone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2,4-Dichlorobutyrophenone:
Butyrophenone: The parent compound, which serves as a basis for various derivatives with diverse applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXIWHKFWESDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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